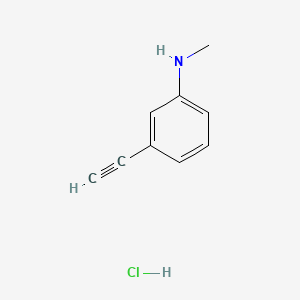

3-ethynyl-N-methylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1640107-21-6 |

|---|---|

Molecular Formula |

C9H10ClN |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

3-ethynyl-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C9H9N.ClH/c1-3-8-5-4-6-9(7-8)10-2;/h1,4-7,10H,2H3;1H |

InChI Key |

HZQSILAWNZAGGO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC(=C1)C#C.Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 3 Ethynyl N Methylaniline Hydrochloride

Precursor Synthesis: Methodologies for 3-Ethynylaniline (B136080)

The introduction of the ethynyl (B1212043) group onto the aniline (B41778) ring is a critical step, for which several modern synthetic methodologies are employed.

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction can be carried out under mild conditions, such as at room temperature, which makes it suitable for complex molecule synthesis. wikipedia.org

In the context of 3-ethynylaniline synthesis, a common approach involves the coupling of a 3-haloaniline (e.g., 3-iodoaniline (B1194756) or 3-bromoaniline) with a source of acetylene (B1199291). The general mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile. wikipedia.orgyoutube.com This copper acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product, 3-ethynylaniline, and regenerate the palladium(0) catalyst. youtube.com

Key components and their roles in the Sonogashira coupling for 3-ethynylaniline synthesis are summarized below.

Table 1: Components of a Typical Sonogashira Coupling Reaction

| Component | Example(s) | Role |

| Aryl Halide | 3-Iodoaniline, 3-Bromoaniline | Provides the aniline backbone. Reactivity order: I > Br > Cl. |

| Alkyne | Acetylene gas, Trimethylsilylacetylene | The source of the ethynyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst facilitating the C-C bond formation. libretexts.org |

| Copper(I) Co-catalyst | CuI (Copper(I) iodide) | Activates the alkyne by forming a copper acetylide, increasing reaction rate. wikipedia.org |

| Base | Amines (e.g., Triethylamine, Diisopropylamine) | Scavenges the hydrogen halide byproduct and helps form the copper acetylide. youtube.com |

| Solvent | THF, DMF, Acetonitrile (B52724) | Provides the reaction medium. Anhydrous and anaerobic conditions are often preferred. organic-chemistry.org |

To avoid side reactions associated with the acidic proton of a terminal alkyne, protected forms of acetylene are frequently used. A common protecting group for this purpose is the trimethylsilyl (B98337) (TMS) group. mdpi.org The synthesis strategy involves coupling a 3-haloaniline with a protected alkyne, such as (trimethylsilyl)acetylene.

This reaction typically follows the Sonogashira coupling protocol. The TMS group is generally unaffected during the palladium-catalyzed coupling reaction. mdpi.org Once the (3-aminophenyl)(trimethylsilyl)acetylene intermediate is formed and purified, the TMS group can be easily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or a base like potassium carbonate in methanol, to yield the terminal alkyne, 3-ethynylaniline. This two-step approach can offer advantages in terms of reaction control and purification.

N-Alkylation and Salt Formation: Synthesis of 3-Ethynyl-N-methylaniline Hydrochloride

Following the successful synthesis of 3-ethynylaniline, the next stages involve the chemical modification of the amino group and the formation of the final salt product.

The introduction of a single methyl group onto the nitrogen atom of 3-ethynylaniline requires careful selection of reagents and conditions to prevent overalkylation, which would lead to the formation of the tertiary amine, 3-ethynyl-N,N-dimethylaniline. Achieving mono-selectivity is a key challenge in the N-alkylation of primary amines. nih.gov

Several methods exist for the N-methylation of anilines:

Reaction with Dimethyl Sulfate: Aniline can be reacted with dimethyl sulfate, often in a mixed solvent system like water and benzene (B151609). The reaction is typically controlled by dropwise addition of the alkylating agent at low temperatures, followed by the addition of a base like sodium hydroxide (B78521) to neutralize the reaction and isolate the product. chemicalbook.com

Reaction with Methanol: Methanol can be used as a methylating agent in the presence of an acid catalyst (like sulfuric or hydrochloric acid) or various heterogeneous catalysts. google.com However, this method can sometimes lead to the formation of N,N-dimethylaniline as a significant byproduct. google.com More advanced catalytic systems, such as supported Nickel or PdZn catalysts, have been developed to improve selectivity for mono-methylation. rsc.orgresearchgate.net

Using CO2 and H2: A greener approach involves using carbon dioxide as a C1 source and hydrogen as a reductant over a heterogeneous catalyst. For instance, a TiO2-supported PdZn catalyst has been shown to be effective for the selective N-methylation of N-methylaniline to N,N-dimethylaniline, and similar principles can be applied to control the methylation of primary anilines. researchgate.net

The choice of method depends on factors such as desired selectivity, scalability, and environmental considerations.

The final step in the synthesis is the conversion of the free base, 3-ethynyl-N-methylaniline, into its hydrochloride salt. Amine salts are ionic compounds formed through a simple acid-base reaction. spectroscopyonline.comyoutube.com The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from a strong acid like hydrochloric acid (HCl). spectroscopyonline.com This process results in the formation of a positively charged ammonium (B1175870) ion and a chloride counter-ion. youtube.com The hydrochloride salt form is often preferred due to its increased crystallinity, stability, and solubility in polar solvents. spectroscopyonline.com

The purity and yield of the final hydrochloride salt are highly dependent on the reaction conditions during its formation and isolation. Key parameters must be carefully controlled to ensure a high-quality product.

Solvent Selection: The choice of solvent is critical. The free base amine should be soluble in the chosen solvent, while the resulting hydrochloride salt should have limited solubility, allowing it to precipitate out of the solution. Common solvents for this purpose include ethanol, acetone, or dioxane. researchgate.net The precipitation from the solution is a key step in purification.

Temperature Control: The temperature at which the acid is added and at which the precipitation occurs can significantly affect the crystal size and purity of the product. Adding the HCl solution slowly at a reduced temperature (e.g., 0-4°C) can promote the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity as impurities are more likely to remain in the cold solvent. researchgate.net

Reagent Stoichiometry and Addition: Typically, hydrochloric acid is added to a solution of the amine. Using a slight excess of acid can ensure complete conversion of the amine to its salt form. The acid can be introduced in various forms, such as concentrated aqueous HCl, as a solution in an organic solvent (e.g., HCl in dioxane), or as HCl gas passed through the solution. researchgate.net Slow, controlled addition of the acid is preferable to maintain control over the precipitation process.

Isolation and Drying: After precipitation, the solid salt is isolated by filtration. It is then washed with a cold, non-polar solvent to remove any remaining soluble impurities. The final product must be thoroughly dried under vacuum to remove residual solvent and moisture, which could affect its stability and purity.

Table 2: Influence of Reaction Conditions on Hydrochloride Salt Formation

| Parameter | Condition | Effect on Purity and Yield |

| Solvent | Acetone, Ethanol, Dioxane | Crucial for ensuring precipitation of the salt while keeping the free base and impurities dissolved. Affects both yield and purity. researchgate.net |

| Temperature | Low temperature (e.g., 0-4°C) | Promotes controlled crystallization, leading to higher purity and easier filtration. researchgate.net |

| Rate of Acid Addition | Slow, controlled addition | Prevents localized overheating and allows for the formation of more uniform crystals, enhancing purity. |

| Post-Precipitation | Washing with cold solvent | Removes residual soluble impurities from the surface of the crystals, improving final purity. |

Controlled Formation of the Hydrochloride Salt

Stabilization Mechanisms through Salt Formation for Synthetic Utility

The conversion of 3-ethynyl-N-methylaniline into its hydrochloride salt is a critical step for enhancing its stability and, consequently, its utility in synthetic chemistry. The primary mechanism of this stabilization lies in the protonation of the secondary amine. In its free base form, the nitrogen atom of the N-methylaniline moiety possesses a lone pair of electrons, which makes the compound susceptible to oxidation. nih.gov This oxidation can lead to the formation of various side products and degradation, diminishing the yield and purity of desired synthetic outcomes.

Upon treatment with hydrochloric acid, the lone pair on the nitrogen atom forms a coordinate covalent bond with a proton (H⁺), creating a methylanilinium chloride salt. This protonation effectively "ties up" the lone pair, rendering it unavailable for oxidation. nih.gov This increased stability is advantageous for storage and handling of the compound, ensuring its integrity over time.

From a synthetic utility perspective, the hydrochloride salt often provides a stable, crystalline solid that is easier to handle, weigh, and purify compared to the often-liquid or oily free base. Furthermore, the salt formation can be a temporary protecting group for the amine functionality. The free base can be readily regenerated by treatment with a mild base, allowing the secondary amine to participate in subsequent reactions under controlled conditions. This reversible protection strategy is a cornerstone of multi-step organic synthesis.

Derivatization and Functionalization of this compound

The structure of this compound offers three distinct sites for chemical modification: the aromatic ring, the terminal ethynyl group, and the secondary amine. This trifecta of reactive sites makes it a versatile building block in organic synthesis.

The aromatic ring of 3-ethynyl-N-methylaniline is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating N-methylamino group. wikipedia.org This group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amine. However, under the strongly acidic conditions often required for these reactions, the secondary amine is protonated to form the anilinium ion (-NH₂CH₃⁺). This protonated form is deactivating and a meta-director due to its electron-withdrawing inductive effect. stackexchange.comguidechem.com Therefore, the outcome of electrophilic substitution reactions can be tuned by controlling the reaction conditions.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring can be achieved using various halogenating agents. The regioselectivity will depend on the reaction conditions. For instance, bromination can be carried out to introduce bromine atoms at the ortho and para positions.

Nitration: Nitration of N-methylaniline derivatives under strong acidic conditions (e.g., HNO₃/H₂SO₄) typically leads to the formation of the meta-nitro product due to the formation of the deactivating anilinium ion. guidechem.comresearchgate.net To achieve ortho- or para-nitration, the reactivity of the amine can be modulated by N-acylation, which keeps the ring activated and directs ortho/para, with the para product often favored due to reduced steric hindrance. stackexchange.com

Sulfonation: Similar to nitration, sulfonation with concentrated sulfuric acid can be complex. The reaction is reversible, and the product distribution between ortho, meta, and para isomers can be influenced by factors such as temperature and acid concentration. quora.com At high temperatures, the thermodynamically more stable para-sulfonated product is often favored.

| Reaction | Typical Reagents | Directing Effect of -NHCH₃ (Free Base) | Directing Effect of -NH₂CH₃⁺ (Salt Form) | Potential Products |

|---|---|---|---|---|

| Halogenation | Br₂, Cl₂ | Ortho, Para | Meta | Halogenated 3-ethynyl-N-methylaniline derivatives |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para | Meta | Nitro-substituted 3-ethynyl-N-methylaniline derivatives |

| Sulfonation | H₂SO₄ | Ortho, Para | Meta | 3-ethynyl-N-methylaniline sulfonic acid derivatives |

The terminal alkyne functionality is one of the most versatile handles for chemical transformations, allowing for the construction of more complex molecular architectures.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgwikipedia.org this compound can be coupled with a wide range of aryl or vinyl halides to produce substituted alkynes, which are precursors to various heterocyclic compounds and conjugated systems. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": The ethynyl group is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency, mild reaction conditions, and broad substrate scope. organic-chemistry.orgwikipedia.orgtcichemicals.com This transformation allows for the straightforward linkage of the 3-ethynyl-N-methylaniline core to other molecules bearing an azide (B81097) group.

Mannich Reaction: The terminal alkyne can participate in the Mannich reaction, a three-component condensation with an aldehyde and a secondary amine (which can be another molecule of 3-ethynyl-N-methylaniline or a different amine). nih.govchemistrysteps.comlibretexts.org This reaction leads to the formation of propargylamines.

| Reaction | Key Reagents | Product Type | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst, Base | Disubstituted Alkynes | Forms C(sp)-C(sp²) bonds |

| Click Chemistry (CuAAC) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazoles | High yield, mild conditions, wide scope |

| Mannich Reaction | Aldehyde, Secondary Amine | Propargylamines | Three-component reaction |

The secondary amine in 3-ethynyl-N-methylaniline provides another avenue for derivatization, primarily through reactions targeting the N-H bond. The free base form is required for these transformations.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents to form a tertiary amine. nih.govresearchgate.netacs.org The reaction conditions, such as the choice of base and solvent, are crucial for achieving good yields and preventing the formation of quaternary ammonium salts. bohrium.comalfa-chemistry.com

N-Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. studylib.net This transformation is often used to protect the amine group during other synthetic steps, as the resulting amide is less nucleophilic and less susceptible to oxidation. The acetyl group can typically be removed later by hydrolysis. rsc.org

| Reaction | Typical Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Base | Tertiary Amine | Introduces new alkyl groups |

| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Protection of the amine, modulation of reactivity |

Reaction Mechanisms and Kinetics in Transformations of 3 Ethynyl N Methylaniline Hydrochloride

Nucleophilic Reactivity of the Aniline (B41778) Nitrogen in Coupling Processes

The nitrogen atom in 3-ethynyl-N-methylaniline possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in a variety of coupling reactions. However, its reactivity is modulated by several structural and environmental factors. As the compound is a hydrochloride salt, the nitrogen exists in its protonated, non-nucleophilic ammonium (B1175870) form. Consequently, the presence of a base is a prerequisite in reaction mixtures to deprotonate the nitrogen and liberate the lone pair, thereby enabling it to act as a nucleophile.

The inherent nucleophilicity of the N-methylaniline moiety is influenced by the electronic effects of its substituents. The methyl group is weakly electron-donating, which generally increases the electron density on the nitrogen and enhances its nucleophilicity compared to a primary aniline. Conversely, the ethynyl (B1212043) group at the meta position exerts an electron-withdrawing inductive effect due to the higher s-character of its sp-hybridized carbon atoms. This effect reduces the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, thereby decreasing its basicity and nucleophilicity relative to N-methylaniline.

Investigation of Reaction Pathways with Electrophilic Substrates

The deprotonated form of 3-ethynyl-N-methylaniline readily engages with various electrophilic substrates. A primary reaction pathway is N-alkylation, where the nitrogen atom attacks an alkyl halide or other alkylating agent to form a tertiary amine. Kinetic studies on analogous N-alkylanilines show that these reactions typically follow second-order kinetics, being first-order in both the amine and the electrophile. The reaction rate is sensitive to steric hindrance on both the amine and the electrophile.

Another significant pathway involves condensation reactions with carbonyl compounds, such as aldehydes and ketones. The initial nucleophilic attack of the aniline nitrogen on the carbonyl carbon forms a hemiaminal intermediate, which can then dehydrate to form an imine or enamine. These intermediates are pivotal in the synthesis of various heterocyclic systems, including quinolines and indoles, often catalyzed by transition metals or acids. researchgate.netresearchgate.net

| Reaction Type | Electrophile Example | Product Type | General Conditions |

| N-Alkylation | Benzyl bromide | Tertiary Amine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., Acetonitrile) |

| Condensation | Benzaldehyde | Imine | Acid or Metal Catalyst, Dehydrating conditions |

| Acylation | Acetyl chloride | Amide | Base (e.g., Pyridine), Aprotic solvent |

This table presents representative reactions demonstrating the nucleophilicity of the aniline nitrogen.

Exploration of the Ethynyl Group's Participation in Cycloaddition Chemistry

The terminal ethynyl group is a versatile functional group that readily participates in cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Insights

The most prominent reaction of the terminal alkyne in 3-ethynyl-N-methylaniline is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole product. beilstein-journals.org

The catalytic cycle is generally understood to proceed through the following key steps:

Formation of Copper-Acetylide: In the presence of a mild base, the terminal alkyne is deprotonated and coordinates with a copper(I) source to form a copper-acetylide intermediate.

Complexation and Cyclization: An organic azide (B81097) coordinates to the copper center, bringing it into proximity with the acetylide. This is followed by a cycloaddition step that forms a six-membered metallacycle intermediate. nih.gov

Product Release: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst.

Kinetic and computational studies suggest that the reaction rate is significantly accelerated by the involvement of a dinuclear copper species, where two copper atoms cooperate to activate the alkyne and azide. acs.orgresearchgate.netnih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and enhance catalytic efficiency. beilstein-journals.org

| Parameter | Typical Conditions for CuAAC |

| Substrates | 3-ethynyl-N-methylaniline, Benzyl azide |

| Copper(I) Source | CuI, CuSO₄/Sodium Ascorbate |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | t-BuOH/H₂O, THF, DMSO |

| Temperature | Room Temperature |

| Product | 1-(Benzyl)-4-(3-(methylamino)phenyl)-1H-1,2,3-triazole |

This table outlines typical conditions for the CuAAC reaction involving 3-ethynyl-N-methylaniline.

Other Cycloaddition Reactions and Their Selectivity

Beyond the CuAAC reaction, the ethynyl group can participate in other cycloaddition pathways.

Huisgen 1,3-Dipolar Cycloaddition: This is the non-catalyzed thermal reaction between an alkyne (the dipolarophile) and a 1,3-dipole. wikipedia.orgorganic-chemistry.org When reacting with azides, this process requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers because the frontier molecular orbital energies of the reactants are similar. nih.gov Other 1,3-dipoles, such as nitrile oxides and nitrones, can also react with the ethynyl group to produce isoxazoles and isoxazolines, respectively. youtube.com

Diels-Alder Reaction: The alkyne can function as a dienophile in a [4+2] Diels-Alder reaction with a conjugated diene to form a six-membered ring. Alkynes are generally less reactive than alkenes in this role and may require thermal or Lewis acid promotion. The regioselectivity of the reaction is governed by the electronic matching between the substituents on the diene and the dienophile. researchgate.netpageplace.de

Catalytic Role in Transition Metal-Mediated Processes

While 3-ethynyl-N-methylaniline hydrochloride is not typically a catalyst itself, its functional groups are highly relevant in transition metal-catalyzed transformations, where it can act as a key substrate or a ligand. The aniline nitrogen and the π-system of the alkyne can both coordinate to transition metal centers, influencing their catalytic activity and directing reaction pathways. rsc.orgrutgers.edu

A quintessential example of its role as a substrate is the Sonogashira coupling . This cross-coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is fundamental for the synthesis of disubstituted alkynes.

The Sonogashira catalytic cycle involves two interconnected cycles:

Palladium Cycle: Oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the copper acetylide, and reductive elimination to release the final product and regenerate the Pd(0) catalyst.

Copper Cycle: Coordination of the terminal alkyne to the Cu(I) salt, followed by deprotonation by a base to form the crucial copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex. wikipedia.org

Furthermore, the dual functionality of 3-ethynyl-N-methylaniline makes it an attractive precursor for synthesizing complex heterocyclic structures, such as substituted indoles, through intramolecular cyclization reactions mediated by a single transition metal source. rsc.org

| Component | Role in Sonogashira Coupling |

| 3-ethynyl-N-methylaniline | Alkyne Substrate |

| Aryl/Vinyl Halide | Electrophilic Coupling Partner |

| Palladium Complex (e.g., Pd(PPh₃)₄) | Primary Catalyst |

| Copper(I) Salt (e.g., CuI) | Co-catalyst (forms copper acetylide) |

| Amine Base (e.g., Et₃N) | Deprotonates alkyne; acts as solvent |

This table summarizes the roles of key components in the Sonogashira coupling of 3-ethynyl-N-methylaniline.

Insights into Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate like this compound, the terminal alkyne group is a versatile handle for such transformations, most notably in Sonogashira coupling reactions. libretexts.orgorganic-chemistry.org The general mechanism for these reactions follows a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org

The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This step involves the insertion of the palladium center into the R-X bond, leading to the formation of a palladium(II) intermediate. nobelprize.org The reactivity of the halide in this step generally follows the order I > Br > Cl. wikipedia.org

Following oxidative addition, the next crucial step is transmetalation. In the context of the Sonogashira reaction, a copper(I) co-catalyst is often employed to facilitate this process. wikipedia.org The copper(I) salt reacts with the terminal alkyne of 3-ethynyl-N-methylaniline to form a copper(I) acetylide. This organocopper species then transfers the acetylide group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. wikipedia.org It is worth noting that copper-free Sonogashira coupling protocols have also been developed. nih.gov

The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the palladium(II) center couple and are eliminated as the final cross-coupled product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. fiveable.menobelprize.org Kinetic studies have shown that for some palladium-catalyzed amination reactions, reductive elimination can be the turnover-limiting step. nih.gov

The N-methylaniline moiety in the substrate can also participate in palladium-catalyzed reactions, such as Buchwald-Hartwig amination. nih.gov Mechanistic studies on similar amination reactions have provided insights into the catalytic cycle, which also involves oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. nih.govberkeley.edu

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl or vinyl halide bond. | Pd(II)-aryl/vinyl halide complex |

| Transmetalation | The organic group from an organometallic reagent is transferred to the palladium(II) center. | Diorganopalladium(II) complex |

| Reductive Elimination | The two organic ligands on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Cross-coupled product and Pd(0) catalyst |

Ligand Design Principles and Their Impact on Catalysis

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. fiveable.me The electronic and steric properties of the ligand can significantly impact each step of the catalytic cycle.

For Sonogashira couplings, phosphine (B1218219) ligands are commonly employed. libretexts.org Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and promote reductive elimination. libretexts.org For instance, ligands like triphenylphosphine (B44618) (PPh₃) are widely used. nih.govmdpi.com The development of more sophisticated ligands, such as bulky biarylphosphines, has enabled the coupling of less reactive aryl chlorides. dntb.gov.ua

Nitrogen-based ligands, including N-heterocyclic carbenes (NHCs), have also emerged as effective alternatives to phosphines in palladium catalysis. nih.gov NHCs are strong σ-donors and can form very stable complexes with palladium, leading to highly active and long-lived catalysts. nih.gov Pyridine and pyrimidine-based ligands have also shown promise in Sonogashira couplings. wikipedia.org

The design of ligands also considers factors such as catalyst stability and ease of separation from the reaction mixture. For example, polymeric or dendrimeric ligands have been developed to facilitate catalyst recovery and reuse. wikipedia.org

The impact of different ligands on the efficiency of a hypothetical Sonogashira coupling of 3-ethynyl-N-methylaniline with an aryl bromide is illustrated in the table below. The data is representative of typical trends observed in such reactions.

Table 2: Influence of Ligand on a Hypothetical Sonogashira Coupling Reaction

| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| PPh₃ | 2 | 12 | 75 |

| P(t-Bu)₃ | 1 | 6 | 92 |

| XPhos | 0.5 | 4 | 98 |

| IPr (NHC) | 0.5 | 3 | 99 |

This data is illustrative and based on general trends in palladium catalysis.

Applications in Complex Organic Molecule Construction

A Building Block in the Synthesis of Biologically Relevant Core Structures

The unique arrangement of functional groups in 3-ethynyl-N-methylaniline hydrochloride makes it a powerful precursor for the synthesis of a variety of heterocyclic frameworks that are central to many biologically active molecules.

Strategic Integration into Quinazoline (B50416) Frameworks

The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. While direct synthesis of quinazolines from 3-ethynyl-N-methylaniline has not been extensively documented, its structural features suggest plausible routes for its incorporation. One potential strategy involves a metal-catalyzed reaction, such as a palladium- or copper-catalyzed cyclization. For instance, a hypothetical reaction could involve the coupling of 3-ethynyl-N-methylaniline with a suitable nitrogen source, followed by an intramolecular cyclization to form the quinazoline ring.

A plausible, though hypothetical, synthetic approach could involve an initial Sonogashira coupling to introduce a substituent at the ethynyl (B1212043) position, followed by a cyclization reaction. The N-methyl group would then be positioned on the quinazoline core, a common feature in many bioactive quinazoline derivatives.

Table 1: Hypothetical Reaction Conditions for Quinazoline Synthesis

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Product |

| 1 | Pd(PPh₃)₄ | - | CuI, Et₃N | DMF | 80 | Substituted Quinazoline |

| 2 | Cu(OAc)₂ | Phenanthroline | K₂CO₃ | Toluene | 110 | Substituted Quinazoline |

| 3 | AuCl₃ | PPh₃ | - | Dioxane | 100 | Substituted Quinazoline |

Contribution to the Construction of Multi-Ring Heterocyclic Systems

The reactivity of the ethynyl group in 3-ethynyl-N-methylaniline allows for its participation in various cyclization reactions to form diverse multi-ring heterocyclic systems. Transition metal-catalyzed cyclization of ortho-alkynylanilines is a well-established method for the synthesis of indoles. acs.orgrsc.org While the subject compound is a meta-alkynylaniline, similar catalytic systems could potentially effect intramolecular cyclization, possibly leading to novel heterocyclic systems.

For example, a rhodium-catalyzed cyclization could potentially lead to the formation of a six-membered ring, which could be a precursor to more complex polycyclic structures. acs.org Furthermore, the ethynyl group can readily undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazole-containing multi-ring systems. nih.gov

Table 2: Potential Cyclization Reactions for Multi-Ring Heterocycle Synthesis

| Reaction Type | Catalyst/Reagent | Resulting Heterocycle |

| Intramolecular Hydroamination | Au(I) or Pt(II) complexes | Nitrogen-containing heterocycle |

| [3+2] Cycloaddition | Organic Azides (Cu(I) catalyst) | Triazole-fused system |

| Palladium-Catalyzed Annulation | Dienes or Allenes | Fused carbocyclic-heterocyclic system |

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. beilstein-journals.orgnih.gov this compound is an ideal scaffold for DOS due to its two orthogonal functional handles.

Scaffold Diversification through Post-Synthetic Modification

The ethynyl and N-methylaniline moieties can be independently modified to generate a library of analogs. The terminal alkyne is particularly versatile, allowing for a wide range of transformations.

Sonogashira Coupling: The ethynyl group can be coupled with a variety of aryl or vinyl halides to introduce diverse substituents. researchgate.netmdpi.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition allows for the efficient and regioselective formation of 1,2,3-triazoles, linking the aniline (B41778) core to a wide array of other molecules.

Alkynylation Reactions: The terminal alkyne can be deprotonated and used as a nucleophile to react with various electrophiles.

The aniline ring itself can undergo electrophilic aromatic substitution, and the N-methylamino group can be further functionalized. This multi-directional diversification allows for the rapid generation of a large and structurally diverse chemical library from a single core structure. researchgate.net

Synthesis of Analogues for Structure-Based Chemical Exploration

In structure-based drug design, medicinal chemists synthesize analogues of a lead compound to probe its interactions with a biological target. rsc.org The ability to easily generate a library of compounds from the 3-ethynyl-N-methylaniline scaffold allows for a systematic exploration of the structure-activity relationship (SAR). For example, by varying the substituent introduced via Sonogashira coupling, one can explore how different chemical groups at that position affect binding affinity or biological activity. The N-methyl group can also be replaced with other alkyl groups to investigate the impact of steric bulk in that region of the molecule. This systematic approach can provide valuable insights into the molecular recognition of the target and guide the design of more potent and selective compounds. cresset-group.com

Development of Advanced Synthetic Methodologies

This compound can also serve as a valuable substrate for the development of new synthetic methods. The presence of both an alkyne and a C-H bond adjacent to the directing amino group makes it an interesting candidate for the exploration of novel transition metal-catalyzed C-H activation and functionalization reactions. nih.gov

For example, new catalytic systems could be developed for the regioselective addition of various reagents across the triple bond, or for novel cyclization cascades that involve both the ethynyl group and a C-H bond on the aromatic ring. The development of such methodologies would not only provide new ways to functionalize this specific molecule but could also be applied to a broader range of substrates, thereby advancing the field of organic synthesis. numberanalytics.com The Sonogashira reaction itself has been the subject of continuous improvement, with new catalysts and conditions being developed to expand its scope and efficiency. mdpi.comnumberanalytics.com

Cascade Reactions and One-Pot Synthesis Approaches

The dual functionality of 3-ethynyl-N-methylaniline, possessing both a nucleophilic secondary amine and a reactive terminal alkyne, renders it an ideal candidate for cascade and one-pot synthetic strategies. These approaches are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors.

One of the primary reactions leveraging the ethynyl group is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org While the primary use of the Sonogashira reaction is for the formation of carbon-carbon bonds, it can be the initiating step in a one-pot sequence. For instance, 3-ethynyl-N-methylaniline can first undergo a Sonogashira coupling with a suitably functionalized aryl halide. The resulting internal alkyne can then participate in an intramolecular cyclization, facilitated by the N-methylamino group, to construct various heterocyclic systems.

A hypothetical one-pot synthesis could involve the reaction of 3-ethynyl-N-methylaniline with an ortho-haloaryl aldehyde. The initial Sonogashira coupling would be followed by an in-situ intramolecular cyclization, potentially leading to the formation of quinoline (B57606) derivatives. The reaction sequence would proceed through the initial formation of a 3-(arylethynyl)-N-methylaniline intermediate, which would then undergo cyclization.

Table 1: Hypothetical One-Pot Synthesis of a Quinolone Derivative

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, 2-iodobenzaldehyde | 3-((2-formylphenyl)ethynyl)-N-methylaniline |

| 2 | Intramolecular Cyclization | 3-((2-formylphenyl)ethynyl)-N-methylaniline | N-methyl-substituted quinoline derivative |

Furthermore, the reactivity of the ethynyl group can be harnessed in transition-metal-catalyzed cyclization reactions. For example, in the presence of a suitable catalyst, such as gold or platinum, the alkyne can be activated towards nucleophilic attack by the aniline nitrogen. If an appropriate coupling partner is introduced in a one-pot fashion, complex polycyclic structures can be assembled efficiently. Research on related N-allyl-2-ethynylaniline derivatives has demonstrated the feasibility of palladium-catalyzed annulation to produce 3-allylindole derivatives, suggesting that similar cyclization strategies could be applied to 3-ethynyl-N-methylaniline. researchgate.net

Enantioselective Approaches Utilizing Chiral Reagents or Catalysts

The development of enantioselective transformations is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. While there are no specific reports on the enantioselective reactions of this compound, its structure allows for the application of established asymmetric methodologies.

One potential avenue for enantioselective synthesis involves the prochiral nature of the molecule in certain reactions. For instance, in a metal-catalyzed cyclization reaction where a new stereocenter is formed, the use of a chiral ligand on the metal catalyst can induce asymmetry. A hypothetical example would be the intramolecular cyclization of a derivative of 3-ethynyl-N-methylaniline that contains a pendant functional group. The coordination of a chiral phosphine (B1218219) ligand to a palladium catalyst, for example, could control the facial selectivity of the cyclization, leading to the formation of one enantiomer in excess.

Table 2: Potential Chiral Ligands for Enantioselective Cyclization

| Ligand Type | Example Ligand | Potential Application |

| Chiral Phosphines | (R)-BINAP | Asymmetric hydroamination/cyclization |

| Chiral N-heterocyclic carbenes | Chiral IMes derivatives | Asymmetric transition-metal catalysis |

| Chiral Diamines | (R,R)-DPEN | Asymmetric transfer hydrogenation of a functional group |

Another approach would be the use of chiral reagents. For example, if 3-ethynyl-N-methylaniline were to be used as a nucleophile in a reaction with a prochiral electrophile, a chiral base or phase-transfer catalyst could be employed to achieve enantioselectivity.

Furthermore, derivatization of the N-methylamino group with a chiral auxiliary could be a powerful strategy. The chiral auxiliary would direct subsequent transformations, such as additions to the alkyne or reactions at the aromatic ring, to occur in a stereoselective manner. After the desired stereocenter is established, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.

While the specific applications of this compound in enantioselective synthesis are yet to be explored in detail, the principles of asymmetric catalysis and the use of chiral auxiliaries provide a clear roadmap for future research in this area. The development of such methodologies would significantly enhance the utility of this compound as a building block for the synthesis of chiral, complex organic molecules.

Future Research Directions and Synthetic Innovations

Sustainable and Green Chemical Approaches for Synthesis

The traditional synthesis of substituted anilines often involves multi-step processes that can be energy-intensive and utilize hazardous reagents. Future research is geared towards developing more environmentally benign methodologies that align with the principles of green chemistry.

Key areas of innovation include:

Greener Solvents and Catalysts: A major focus is the replacement of volatile organic compounds (VOCs) with safer alternatives. Deep eutectic solvents (DESs), which are biodegradable and have low volatility, are emerging as promising media for amine synthesis. mdpi.com For the crucial Sonogashira coupling step, which introduces the ethynyl (B1212043) group, research is advancing on copper-free catalytic systems and the use of recoverable heterogeneous catalysts to minimize metal leaching and waste. researchgate.netacs.orgrsc.org Bio-derived solvents are also being explored as sustainable reaction media. organic-chemistry.org

Alternative Energy Sources: Photochemical and electrochemical methods offer pathways to reduce reliance on thermal energy. For instance, the photocatalytic reduction of nitroaromatic precursors to anilines using modified catalysts like phosphor-doped titanium dioxide can proceed at room temperature under visible light. kau.edu.sa Similarly, electrochemical synthesis in aqueous media using redox mediators presents a highly efficient, low-energy route to anilines. specchemonline.com

Biocatalysis: The use of enzymes, such as nitroreductases, provides a highly selective and sustainable alternative to traditional chemical reduction methods for creating the aniline (B41778) moiety, avoiding harsh conditions and toxic metal catalysts. acs.org

| Approach | Description | Potential Advantage |

|---|---|---|

| Alternative Solvents | Use of Deep Eutectic Solvents (DESs), supercritical CO2, or water/acetonitrile (B52724) azeotropes. mdpi.comacs.orgchemistryviews.org | Reduced toxicity, lower environmental impact, potential for recycling. |

| Advanced Catalysis | Employing copper-free, recoverable heterogeneous palladium catalysts for Sonogashira coupling. researchgate.netacs.org | Minimizes toxic metal waste and allows for catalyst reuse. |

| Biocatalysis | Utilizing enzymes like nitroreductase for the reduction of a nitro-precursor. acs.org | High selectivity, mild reaction conditions (room temperature, atmospheric pressure), avoids heavy metal reagents. |

| Electrochemistry | Electrocatalytic reduction of a nitro-precursor using a redox mediator in an aqueous system. specchemonline.com | High yields, powered by electricity (potentially renewable), avoids chemical reductants. |

| Photocatalysis | Visible-light-induced reduction of a nitro-precursor using a photocatalyst. kau.edu.sa | Uses light as an energy source, operates at ambient temperature. |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules and synthetic routes. In silico methods allow for the prediction of molecular properties and reaction outcomes, reducing the need for extensive empirical experimentation.

Designing Novel Derivatives: Density Functional Theory (DFT) is a key method used to model the electronic structure of 3-ethynyl-N-methylaniline hydrochloride and its potential derivatives. tandfonline.comnih.gov By calculating parameters such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gap), electrostatic potential, and partial atomic charges, researchers can predict the reactivity, stability, and electronic properties of new compounds. umn.edukashanu.ac.irmdpi.com This allows for the rational design of derivatives with tailored characteristics for specific applications, such as improved charge transport in electronic materials or specific binding properties for biological targets. researchgate.netnih.gov

Predicting Reaction Pathways: Computational modeling can elucidate complex reaction mechanisms and predict the feasibility of synthetic pathways. nih.gov For instance, DFT calculations can be used to study the transition states and activation energies of key synthetic steps, such as the Sonogashira coupling or N-methylation. This insight helps in optimizing reaction conditions, selecting appropriate catalysts, and predicting potential by-products, leading to more efficient and targeted synthesis. acs.org

| Computational Technique | Application Area | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Derivative Design | HOMO-LUMO gap, electron density, molecular orbital shapes, spectroscopic properties. kashanu.ac.irnih.gov |

| DFT / Chemometric Analysis | Reactivity Prediction | Oxidation potentials, nucleophilic/electrophilic susceptibility, structure-activity relationships. tandfonline.comumn.edu |

| Quantum Theory of Atoms in Molecules (QTAIM) | Interaction Analysis | Nature of non-covalent interactions, bond critical points. kashanu.ac.ir |

| In Silico ADMET Prediction | Pharmacokinetic Profiling | Absorption, distribution, metabolism, excretion, and toxicity profiles for potential drug candidates. researchgate.net |

| Reaction Pathway Modeling | Synthesis Optimization | Transition state energies, activation barriers, reaction thermodynamics and kinetics. nih.gov |

Advanced Functional Material Synthesis Utilizing the Compound's Unique Architecture

The bifunctional nature of this compound, possessing both a polymerizable aniline unit and a highly reactive terminal alkyne, makes it an exceptionally promising monomer for the synthesis of advanced functional materials.

Q & A

What are the common synthetic routes for preparing 3-ethynyl-N-methylaniline hydrochloride, and what are the critical reaction parameters?

Answer:

The synthesis of this compound typically involves functionalizing aniline derivatives with ethynyl and methyl groups. A validated method uses a "Tri-Click" reaction scheme (Scheme IV-11), where 3-ethynylaniline is alkylated with a methyl group under controlled conditions. Critical parameters include:

- Catalyst selection : Copper(I) catalysts are often used to facilitate alkyne-azide cycloaddition.

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization is employed to isolate the hydrochloride salt .

Table 1: Key Reaction Conditions for Tri-Click Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Catalyst Loading | 5–10 mol% Cu(I) | Excess leads to impurities |

| Reaction Time | 12–24 hours | Prolonged time increases byproducts |

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR are critical for confirming the aromatic ethynyl and methylamine moieties. For example, the methyl group on the nitrogen appears as a singlet near δ 2.8–3.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times calibrated against standards.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]) at m/z 176.1 (free base) and 212.5 (hydrochloride form).

- X-ray Crystallography : Resolves bond angles and confirms salt formation via chloride ion coordination .

How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:

- Steric Considerations : Use bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amine to prevent unwanted side reactions during ethynylation .

- Electronic Effects : Electron-withdrawing groups on the aromatic ring can stabilize intermediates, improving reaction kinetics.

- Stepwise Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.

- Salt Formation : Acidify the final product with HCl gas in anhydrous ether to precipitate the hydrochloride salt, enhancing yield and stability .

What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

Answer:

- Isotopic Labeling : Use N-labeled methylamine to distinguish N-methyl signals from overlapping protons in NMR .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments.

- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, MS for molecular weight) to resolve ambiguities. For instance, unexpected peaks in HPLC may indicate degradation products requiring further LC-MS analysis .

How can potential degradation products of this compound be identified under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and analyze via HPLC-MS. Common degradation pathways include:

- Hydrolysis : Cleavage of the ethynyl group under acidic conditions.

- Oxidation : Formation of N-oxide derivatives, detectable via MS ([M+16] ions).

- Light Exposure Studies : Use UV-vis spectroscopy to monitor photo-degradation, with quartz cell experiments at 254 nm .

Table 2: Stability Profile of this compound

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High Humidity | Hydrolysis | Store in desiccator with silica gel |

| Light Exposure | Photo-oxidation | Use amber glass vials |

| Elevated Temperature | Thermal decomposition | Lyophilize for long-term storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.